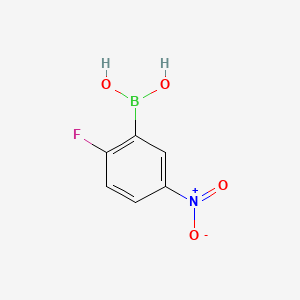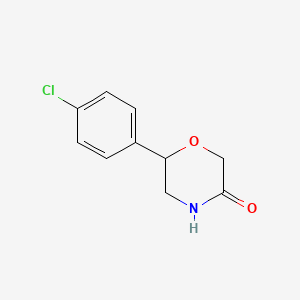
4-(Difenilmetilen)piperidina
Descripción general
Descripción
4-(Diphenylmethylene)piperidine is an organic compound with the molecular formula C18H19N. It features a piperidine ring substituted with a diphenylmethylene group.
Aplicaciones Científicas De Investigación
4-(Diphenylmethylene)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound interacts with several enzymes and proteins, influencing their activity and function.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
Target of Action
4-(Diphenylmethylene)piperidine, a derivative of piperidine, has been found to have potential anticancer properties . The primary targets of this compound are various types of cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 4-(Diphenylmethylene)piperidine are those involved in cell proliferation and survival. By interacting with key signaling pathways, this compound can disrupt the normal functioning of cancer cells, leading to cell cycle arrest and reduced cell migration .
Result of Action
The result of the action of 4-(Diphenylmethylene)piperidine is the inhibition of cancer cell proliferation and migration, leading to a decrease in the survivability of cancer cells . This can potentially slow down the progression of the disease and improve patient outcomes.
Análisis Bioquímico
Biochemical Properties
4-(Diphenylmethylene)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of various substances . This interaction can lead to the hydroxylation of 4-(Diphenylmethylene)piperidine, affecting its metabolic pathway. Additionally, it interacts with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .
Cellular Effects
4-(Diphenylmethylene)piperidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 4-(Diphenylmethylene)piperidine can alter gene expression, leading to changes in the production of proteins involved in cellular metabolism and other vital processes .
Molecular Mechanism
The molecular mechanism of action of 4-(Diphenylmethylene)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenase, by binding to their active sites . This inhibition can lead to changes in the metabolism of other substances within the cell. Additionally, 4-(Diphenylmethylene)piperidine can activate or inhibit various signaling pathways, leading to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diphenylmethylene)piperidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of 4-(Diphenylmethylene)piperidine can also have different effects on cellular function compared to the parent compound. Long-term exposure to 4-(Diphenylmethylene)piperidine in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(Diphenylmethylene)piperidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can stimulate certain physiological processes . At higher doses, 4-(Diphenylmethylene)piperidine can exhibit toxic effects, including liver damage and alterations in hematological parameters . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
4-(Diphenylmethylene)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 monooxygenase, which hydroxylates the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The metabolic pathways of 4-(Diphenylmethylene)piperidine also involve interactions with glutamine synthetase-like proteins, which play a role in its initial metabolism .
Transport and Distribution
The transport and distribution of 4-(Diphenylmethylene)piperidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, 4-(Diphenylmethylene)piperidine can bind to plasma proteins, affecting its distribution and accumulation in various tissues . These interactions influence the localization and overall bioavailability of the compound within the body.
Subcellular Localization
The subcellular localization of 4-(Diphenylmethylene)piperidine is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its appropriate subcellular destinations. The activity of 4-(Diphenylmethylene)piperidine can be influenced by its localization, as it interacts with different biomolecules within these compartments .
Métodos De Preparación
The synthesis of 4-(Diphenylmethylene)piperidine involves various condensation reactions. One common method is the condensation of N-substituted-4-piperidones with benzyl nitriles. Another method involves the synthesis from 4-piperidinecarboxylic acid through a series of reactions including esterification, benzylation, Grignard reaction, and de-benzylation . The reaction is typically carried out in solvents such as carbon disulfide, ethylene chloride, tetrachloroethane, or nitrobenzene, with methylene chloride being the preferred solvent .
Análisis De Reacciones Químicas
4-(Diphenylmethylene)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the piperidine ring or the diphenylmethylene group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
4-(Diphenylmethylene)piperidine is part of a broader class of organic compounds featuring a piperidine ring substituted with various groups. Similar compounds include:
N-substituted-4-(cyanophenylmethylene)piperidines: Synthesized through the condensation of N-substituted-4-piperidones with benzyl nitriles.
α,α-Diphenyl-4-piperidinemethanol: Synthesized from 4-piperidinecarboxylic acid through a series of reactions.
Propiedades
IUPAC Name |
4-benzhydrylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKOFGAQOEDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376291 | |
| Record name | 4-(diphenylmethylene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50706-57-5 | |
| Record name | 4-(diphenylmethylene)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)









![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)

